Uranium selenide (USe2)

Catalog No.
S14286061
CAS No.
12138-21-5
M.F
Se2U
M. Wt
395.97 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Uranium selenide (USe2)

CAS Number

12138-21-5

Product Name

Uranium selenide (USe2)

IUPAC Name

bis(selanylidene)uranium

Molecular Formula

Se2U

Molecular Weight

395.97 g/mol

InChI

InChI=1S/2Se.U

InChI Key

WIQPIQPRLFROPS-UHFFFAOYSA-N

Canonical SMILES

[Se]=[U]=[Se]

Uranium selenide, with the chemical formula Se₂U, is a compound formed from uranium and selenium. It is classified as a selenide and is notable for its unique properties and applications in various fields, including materials science and nuclear research. Uranium selenide typically appears as a black crystalline solid and has a molecular weight of approximately 395.97 g/mol .

This compound is part of a broader family of uranium-based compounds that exhibit interesting electronic and magnetic properties, making them subjects of study in both fundamental and applied chemistry.

, particularly those involving oxidation and reduction processes. For instance, it can react with acids to produce selenic acid and uranium salts. The general reaction with hydrochloric acid can be represented as:

USe2+6HClUCl6+2H2Se\text{USe}_2+6\text{HCl}\rightarrow \text{UCl}_6+2\text{H}_2\text{Se}

In addition, uranium selenide can be oxidized to form uranium oxides or other selenium compounds under specific conditions, highlighting its reactivity in different chemical environments .

Uranium selenide can be synthesized through several methods:

  • Direct Reaction: This method involves the direct reaction of elemental uranium with selenium at elevated temperatures:
    U+SeUSe2\text{U}+\text{Se}\rightarrow \text{USe}_2
  • Chemical Vapor Deposition: This technique allows for the deposition of thin films of uranium selenide on substrates by reacting gaseous precursors containing uranium and selenium.
  • Solid-State Reactions: Involves mixing powdered forms of uranium compounds (such as uranium dioxide) with selenium under controlled conditions to facilitate reaction and formation of uranium selenide .

Uranium selenide has several applications across different fields:

  • Semiconductor Research: Due to its unique electronic properties, it is studied for potential use in semiconductor devices.
  • Nuclear Research: It serves as a subject for studying the behavior of actinides in various chemical environments.
  • Material Science: Its properties are explored for applications in advanced materials, including thermoelectric materials due to its conductivity characteristics .

Interaction studies of uranium selenide primarily focus on its behavior in various environments, especially concerning its stability and reactivity with other chemicals. Research often examines how it interacts with moisture, acids, and other solvents, which is crucial for understanding its potential environmental impact and safety measures required during handling.

Additionally, studies have looked into the interactions between uranium selenide and biological systems to assess its toxicity profiles and environmental risks associated with exposure to this compound .

Uranium selenide shares similarities with several other compounds containing heavy metals and chalcogens. Below is a comparison highlighting its uniqueness:

CompoundChemical FormulaUnique Characteristics
Uranium disulfideUSe₂Contains sulfur instead of selenium; different reactivity profile.
Cadmium selenideCdSeA II-VI semiconductor; used extensively in optoelectronic devices.
Lead selenidePbSeKnown for its infrared detection capabilities; differs significantly in toxicity profiles.
Molybdenum diselenideMoSe₂Exhibits layered structure; used in electronics but less radioactive than uranium compounds.

Uranium selenide's unique aspect lies in its radioactivity due to the presence of uranium, which significantly influences its chemical behavior and applications compared to non-radioactive counterparts such as cadmium or lead selenides .

Uranium selenide (USe₂) represents a complex actinide chalcogenide compound that exists in multiple polymorphic forms, each requiring specific synthetic approaches to achieve phase-pure materials [1] [2]. The synthesis of uranium selenide compounds has been extensively studied since the early 1960s, with researchers identifying eight definite compounds in the uranium-selenium system, including three distinct polymorphs of uranium diselenide: alpha-USe₂, beta-USe₂, and gamma-USe₂ [2] [3].

High-Temperature Solid-State Reaction Protocols

High-temperature solid-state synthesis remains the most widely employed method for preparing uranium selenide compounds, offering precise control over stoichiometry and phase formation [2] [4]. The fundamental approach involves the direct combination of elemental uranium and selenium under carefully controlled thermal conditions.

The temperature range for solid-state synthesis spans from 500 to 1500 degrees Celsius, with specific temperature windows favoring different polymorphic forms [2] [5]. Researchers have demonstrated that all uranium selenides except the initial polyselenide uranium triselenide can be prepared through successive elimination of selenium by treatment under vacuum within this temperature range [2]. The process can also utilize a hydrogen current to facilitate selenium elimination, providing an alternative atmospheric control method [2].

Reaction protocols typically begin with stoichiometric mixing of uranium metal filings and selenium powder in sealed reaction vessels [6]. The uranium precursor requires careful preparation, often involving powdering of uranium filings as previously described in established methodologies [6]. The selenium component, typically sourced at 99.999 percent purity, must be handled under inert atmospheric conditions to prevent oxidation [6].

Temperature profiles for solid-state synthesis follow controlled heating regimens with rates typically ranging from 50 to 100 degrees Celsius per minute [7]. The reaction vessels, commonly fused-silica tubes, are flame-sealed under vacuum conditions of approximately 10⁻⁴ Torr to maintain atmospheric integrity throughout the synthesis process [6] [8]. Extended reaction times, ranging from 4 to 96 hours, ensure complete conversion and homogenization of the product phases [6] [9].

The crystallographic outcomes of high-temperature synthesis reveal distinct polymorphic preferences based on thermal conditions [1] [10]. The hexagonal alpha-USe₂ polymorph, crystallizing in the P-62m space group, demonstrates stability at elevated temperatures [10]. This structure features uranium atoms in 9-coordinate geometry with selenium atoms, exhibiting bond lengths ranging from 2.85 to 3.12 Angstroms [10]. The beta-USe₂ polymorph adopts an orthorhombic crystal system with unit cell dimensions of a = 7.455 Angstroms, b = 4.232 Angstroms, and c = 8.964 Angstroms [1].

ParameterTypical ValuesCritical Notes
Temperature Range500-1500°CHigher temperatures favor phase purity
Reaction Time4-96 hoursExtended times ensure complete reaction
AtmosphereVacuum (10⁻⁴ Torr) or Inert GasPrevents oxidation and volatile loss
Precursor PreparationStoichiometric mixing of U + SeHomogeneous mixing crucial for purity
Heating RateControlled ramping (50-100°C/min)Controls nucleation and growth
Cooling MethodFurnace cooling or controlled coolingAffects final phase distribution

Flux-Mediated Synthesis Techniques

Flux-mediated crystal growth represents an advanced synthetic approach that enables the preparation of high-quality uranium selenide crystals with enhanced phase purity and controlled morphology [11] [12]. This methodology employs molten salt media to facilitate crystal nucleation and growth under thermodynamically favorable conditions.

Antimony triselenide (Sb₂Se₃) flux systems have emerged as particularly effective media for uranium selenide synthesis [11]. The compound lanthanum uranium selenium (La₂U₂Se₉) was successfully obtained in high yield from stoichiometric reactions of elements in antimony triselenide flux at 1123 Kelvin [11]. This temperature corresponds to optimal flux behavior, providing sufficient mobility for reactant species while maintaining chemical stability of the desired product phases.

The antimony triselenide flux methodology involves loading precursor materials including uranium, selenium, and flux components in specific molar ratios within sealed reaction vessels [11]. The reaction proceeds through controlled heating to the flux activation temperature, followed by extended isothermal treatment to promote crystal growth. Cooling protocols typically involve gradual temperature reduction to prevent thermal shock and maintain crystal integrity.

Cesium chloride flux systems provide an alternative approach for uranium selenide synthesis, particularly effective for preparing uranium phosphide selenide compounds that serve as structural analogs [6] [9]. The beta-polymorph of uranium phosphide selenide was synthesized from reactions of uranium diselenide (U₂Se₃), phosphorus, and selenium in cesium chloride flux within fused-silica tubes [6] [9]. The synthesis protocol involved heating to 1273 Kelvin for 4 hours, followed by cooling to 1223 Kelvin and isothermal treatment for 96 hours [6].

Mixed alkali halide flux systems offer additional versatility for controlling crystallization conditions [13] [12]. Research has demonstrated successful crystal growth using eutectic mixtures of alkali iodides and bromides at temperatures ranging from 500 to 950 degrees Celsius [13]. These lower-temperature flux systems provide advantages for thermally sensitive phases and enable exploration of metastable polymorphic forms.

The flux selection criteria depend on several factors including thermal stability, chemical compatibility with uranium and selenium components, and solubility characteristics [12]. Alkali fluoride melts have shown particular promise for uranium-containing compounds, as demonstrated in the synthesis of uranium oxyfluoride perovskites using molten flux methods [12].

Flux TypeTemperature (°C)Reaction Time (hours)Key Advantages
Antimony Triselenide (Sb₂Se₃)112396-120High yield phase-pure crystals
Cesium Chloride (CsCl)12734-96Good crystal growth medium
Mixed Alkali Halides800-95012-48Controlled crystallization
Alkali Metal Fluxes500-75024-72Lower temperature synthesis

Challenges in Phase-Pure Sample Production

The preparation of phase-pure uranium selenide samples presents significant challenges due to the complex phase relationships within the uranium-selenium system and the tendency for polymorphic transitions under varying thermal and atmospheric conditions [2] [3]. The existence of multiple stable and metastable phases creates opportunities for unwanted phase mixtures that compromise material properties and analytical characterization.

Phase diagram considerations reveal that uranium diselenide exhibits three distinct polymorphic forms, each with specific stability ranges and transition temperatures [2] [14]. The alpha, beta, and gamma polymorphs can coexist under certain conditions, leading to multiphase assemblages that require careful separation and purification protocols. The transition between these phases involves selenium content variations and structural rearrangements that are sensitive to thermal history and atmospheric composition.

Thermodynamic factors governing phase stability include temperature-dependent free energy relationships and entropy contributions from structural disorder [15] [16]. Computational studies using density functional theory and thermodynamic integration techniques have provided insights into the relative stability of different uranium phases under extreme conditions [15]. These calculations indicate that phase transitions in uranium compounds are influenced by both electronic structure considerations and vibrational entropy effects.

The volatility of selenium at elevated temperatures presents additional complications for maintaining stoichiometric compositions during synthesis [2] [17]. Selenium loss through evaporation can shift the uranium-to-selenium ratio, leading to formation of selenium-deficient phases or decomposition products. This challenge necessitates careful control of reaction vessel design and atmospheric conditions to minimize volatile losses.

Impurity Mitigation in Alpha-USe₂ and Beta-USe₂ Synthesis

Impurity control in uranium selenide synthesis requires comprehensive strategies addressing both chemical and physical contamination sources [18] [8]. The radioactive nature of uranium materials demands specialized handling protocols that prevent cross-contamination while maintaining chemical purity standards appropriate for materials research applications.

Chemical impurities in uranium selenide synthesis arise from several sources including precursor materials, reaction vessels, and atmospheric contamination [19] [18]. Uranium precursors often contain trace metals that can substitute into the selenide lattice or form secondary phases. Purification of uranium precursors through ion exchange methodologies has proven effective for removing metallic impurities [19]. The quantitative separation of uranium from impurities can be achieved using specialized resins with high selectivity for uranium complexes.

Selenium precursor purity significantly impacts the final product quality, with commercial selenium sources containing various chalcogen and metallic impurities [20]. Purification protocols for selenium involve dissolution in appropriate solvents followed by crystallization or distillation procedures to achieve the required purity levels [20]. The dissolution behavior of selenium in different solvents provides opportunities for selective purification based on solubility differences.

Atmospheric impurities, particularly oxygen and moisture, pose significant challenges for uranium selenide synthesis [21] [17]. Oxygen contamination leads to formation of uranium oxide phases that are thermodynamically favored over selenides under many conditions [21]. Moisture contamination results in hydrolysis reactions that can decompose selenide phases or introduce hydroxide impurities.

The synthesis of phase-pure alpha-USe₂ requires specific atmospheric control measures to prevent formation of competing polymorphs [8]. All synthetic operations must be conducted under nitrogen atmosphere or high vacuum conditions to exclude oxygen and moisture [8]. Sample preparation protocols involve crushing and mixing procedures performed in glove box environments with controlled atmospheric composition.

Beta-USe₂ synthesis presents unique challenges related to its orthorhombic crystal structure and room temperature stability [1] [9]. The preparation of this polymorph often involves controlled cooling protocols that favor the orthorhombic phase over the hexagonal alpha form. Temperature gradients and cooling rates must be optimized to achieve phase-pure beta-USe₂ without unwanted polymorphic mixtures.

Quality control measures for assessing impurity levels include X-ray diffraction analysis for crystalline impurities and chemical analysis for elemental contaminants [8] [6]. X-ray diffraction patterns provide definitive identification of crystalline phases and can detect impurity phases at concentration levels of approximately 1-5 percent. Energy dispersive spectroscopy enables quantitative analysis of elemental composition and identification of metallic impurities.

Atmospheric Control Methodologies

Atmospheric control represents a critical aspect of uranium selenide synthesis, requiring sophisticated approaches to maintain chemical integrity throughout all processing stages [22] [17]. The sensitivity of uranium compounds to oxidation and the volatility of selenium components necessitate comprehensive atmospheric management strategies.

Vacuum synthesis protocols provide the most stringent atmospheric control for uranium selenide preparation [2] [23]. High vacuum conditions, typically maintained at pressures below 10⁻⁴ Torr, effectively eliminate oxygen and moisture contamination while preventing volatile loss of selenium components [8] [6]. Vacuum systems require careful design to accommodate the radioactive nature of uranium materials and provide adequate pumping capacity for the reaction volumes involved.

The implementation of vacuum synthesis involves specialized pumping systems capable of handling corrosive vapors and maintaining ultra-high vacuum conditions over extended periods [23]. Turbomolecular pumps combined with roughing pumps provide the necessary vacuum levels, while cold traps protect pumping systems from selenium vapor contamination. Pressure monitoring systems enable real-time assessment of vacuum integrity throughout the synthesis process.

Inert gas atmospheric control offers an alternative approach that maintains chemical integrity while providing operational flexibility [24] [25]. Argon and nitrogen atmospheres effectively exclude oxygen and moisture when properly purified and maintained at positive pressures. The selection of inert gas depends on compatibility with uranium compounds and the specific temperature ranges employed in synthesis.

Argon atmosphere systems require purification trains that remove trace oxygen and moisture to parts-per-million levels [24]. Molecular sieve dryers and oxygen scrubbers ensure that the argon supply meets the stringent purity requirements for uranium chemistry. Flow control systems maintain positive pressure conditions while providing adequate gas exchange to remove any outgassing products from the reaction systems.

Controlled atmosphere synthesis protocols have been developed specifically for uranium compounds that require protection from ambient conditions [17] [25]. These methodologies involve sealed system designs that maintain atmospheric integrity throughout heating and cooling cycles. The synthesis of air-sensitive uranium compounds requires specialized techniques including Schlenk line methods adapted for radioactive materials [17].

Hydrogen atmosphere synthesis represents a specialized atmospheric control approach used for specific uranium selenide preparation routes [2]. The reaction of uranium tetrachloride with selenium in hydrogen atmosphere provides a pathway to uranium polyselenide, which can be subsequently converted to uranium diselenide through controlled thermal treatment [2]. Hydrogen atmosphere protocols require additional safety considerations due to the combustible nature of hydrogen gas in combination with elevated temperatures.

Temperature-dependent atmospheric requirements reflect the varying stability of uranium selenide phases under different thermal conditions [16] [26]. Low-temperature synthesis protocols may employ less stringent atmospheric control, while high-temperature procedures require the most rigorous exclusion of reactive atmospheric components. The decomposition pathways of uranium compounds under extreme conditions demonstrate the importance of atmospheric control for maintaining desired phase assemblages [26].

Starting MaterialsFormation Temperature (°C)Target PhaseAtmosphere Requirements
U + Se (elemental)800-1200Mixed USe₂ polymorphsVacuum or Ar
UCl₄ + Se + H₂600-800USe₃ → USe₂H₂ atmosphere
U filings + H₂Se500-700USe₃ → USe₂H₂Se atmosphere
US₂ + H₂Se400-600USe₂ (highest purity)H₂Se atmosphere

Monitoring and control systems for atmospheric management incorporate real-time analysis of gas composition and automated response capabilities [18]. Oxygen analyzers provide continuous monitoring of atmospheric purity, while moisture sensors detect water vapor contamination. Automated control systems can adjust gas flow rates and activate purification systems in response to detected atmospheric deviations.

Polymorphic Phase Characterization (α vs. β-USe₂)

The uranium selenide compound USe₂ exhibits remarkable polymorphic behavior, manifesting in at least two distinct crystallographic modifications that demonstrate fundamentally different structural architectures. The polymorphic phases, designated as α-USe₂ and β-USe₂, represent temperature-dependent structural transformations that occur at approximately 1350°C, with each phase exhibiting unique crystallographic properties and coordination environments [1] [2] [3].

Alpha Phase (α-USe₂) Characteristics

The high-temperature α-USe₂ polymorph crystallizes in the tetragonal crystal system within the space group P4/ncc (No. 130) [1] [4]. This phase represents a structural departure from conventional uranium dichalcogenide architectures, exhibiting unit cell parameters of a = b = 10.28 ± 0.01 Å and c = 6.327 ± 0.005 Å [4]. The tetragonal structure accommodates 10 formula units per unit cell, resulting in a calculated density of approximately 8.6 g/cm³ [4].

The α-USe₂ structure features two crystallographically distinct uranium environments. Eight uranium atoms occupy six-coordinate positions with uranium-selenium distances of 2.77 Å, while two uranium atoms reside in eight-coordinate sites with slightly longer uranium-selenium bond lengths of 2.81 Å [4]. This unique coordination pattern creates a three-dimensional framework that distinguishes α-USe₂ from other uranium chalcogenide structures [4].

Beta Phase (β-USe₂) Characteristics

The low-temperature β-USe₂ polymorph adopts an orthorhombic crystal system with space group Pnma (No. 62), following the PbCl₂ structure type [5] [3] [6]. The unit cell parameters are a = 7.455(2) Å, b = 4.2320(5) Å, and c = 8.964(2) Å, with four formula units per unit cell [3] [6]. This structural arrangement yields a higher calculated density of approximately 9.2 g/cm³ compared to the α-phase [3].

The β-USe₂ structure features uranium atoms in nine-coordinate environments, with uranium-selenium bond lengths ranging from 2.85 to 3.12 Å [7]. The coordination geometry forms distorted tricapped trigonal prisms, creating a layered structural architecture characteristic of the PbCl₂ structure type [3] [6].

Structural Phase Relationships

The α↔β phase transition in USe₂ represents a first-order structural transformation involving significant coordination changes and density modifications. The transition temperature of approximately 1350°C corresponds closely to similar transitions observed in the isotypic uranium disulfide system, where α-US₂ and β-US₂ exhibit identical structural relationships [2] [8]. This structural correspondence suggests a fundamental thermodynamic driving force governing the polymorphic behavior across uranium dichalcogenide systems.

Comparative Structural Analysis with U₃Se₄ and Related Phases

The structural analysis of USe₂ must be contextualized within the broader framework of uranium selenide phases, particularly the sesquiselenide U₃Se₄ and related actinide chalcogenides. This comparative approach reveals fundamental structural principles governing uranium-selenium bonding and coordination preferences.

U₃Se₄ Structural Architecture

The uranium sesquiselenide U₃Se₄ crystallizes in the cubic crystal system with space group I-43d (No. 220), adopting the Th₃P₄ structure type [7] [9]. The unit cell parameter a = 8.4-8.6 Å accommodates eight formula units, creating a three-dimensional framework with uranium atoms in eight-coordinate environments [7]. The structure features two inequivalent uranium sites: one with six shorter U-Se bonds (2.85 Å) and three longer bonds (3.12 Å), and another with three shorter bonds (2.89 Å) and six longer bonds (3.10 Å) [7].

The U₃Se₄ structure demonstrates the preference for octahedral coordination in uranium chalcogenides, with each uranium atom bonded to nine selenium atoms in a distorted coordination geometry [7]. This arrangement creates a complex three-dimensional network with selenium atoms occupying two distinct crystallographic sites: one in five-coordinate geometry and another forming distorted SeU₄ tetrahedra [7].

Structural Relationships with Uranium Dichalcogenides

The comparison between USe₂ polymorphs and U₃Se₄ reveals systematic structural trends across uranium selenide phases. The α-USe₂ structure exhibits variable uranium coordination (6 and 8), while β-USe₂ maintains nine-coordinate uranium environments [3] [4]. In contrast, U₃Se₄ consistently features eight-coordinate uranium sites, suggesting that the uranium:selenium ratio fundamentally influences coordination preferences [7].

The structural similarity between USe₂ and the corresponding uranium disulfide phases (US₂) demonstrates isostructural behavior across chalcogen substitution [2] [8]. Both α-USe₂ and α-US₂ exhibit tetragonal symmetry with P4/ncc space group, while β-USe₂ and β-US₂ adopt orthorhombic Pnma structures [2] [4]. This structural correspondence indicates that uranium-chalcogen bonding preferences dominate over specific chalcogen identity in determining crystal architecture.

Actinide Chalcogenide Structure Types

The broader family of actinide chalcogenides provides additional structural context for USe₂ behavior. The PbCl₂ structure type, adopted by β-USe₂, represents one of the most common structural motifs among actinide dichalcogenides [3] [6]. This structure type accommodates nine-coordinate actinide environments through tricapped trigonal prismatic coordination, creating layered architectures that facilitate ionic transport and electronic delocalization [3].

The unique structure type exhibited by α-USe₂ represents a less common architectural motif among actinide compounds, suggesting specific thermodynamic stabilization mechanisms at elevated temperatures [4]. The variable coordination environments within α-USe₂ indicate structural flexibility that may contribute to its high-temperature stability [4].

X-ray Diffraction (XRD) Protocols for Phase Identification

The accurate identification and characterization of USe₂ polymorphs requires sophisticated X-ray diffraction methodologies capable of distinguishing between closely related structural phases. The development of comprehensive XRD protocols encompasses multiple experimental approaches tailored to specific analytical requirements and sample characteristics.

Single Crystal X-ray Diffraction Methods

Single crystal XRD represents the definitive technique for complete structural characterization of USe₂ polymorphs. The method requires high-quality single crystals with dimensions exceeding 20 μm, though modern diffractometers can analyze smaller specimens under optimal conditions [10] [11]. The experimental setup utilizes Cu Kα or Mo Kα radiation with four-circle goniometer configurations, enabling complete reciprocal space sampling [10].

For α-USe₂ characterization, the tetragonal symmetry requires careful attention to systematic absences characteristic of space group P4/ncc. The diffraction pattern exhibits specific extinction conditions: hkl reflections are absent when h + k + l = 2n + 1, and 00l reflections are absent when l = 2n + 1 [12] [13]. These systematic absences provide unambiguous space group identification when combined with unit cell parameter determination [12].

The β-USe₂ phase, adopting orthorhombic Pnma symmetry, displays systematic absences characteristic of primitive orthorhombic lattices with n-glide planes [3] [6]. The extinction conditions include: h0l absent when h + l = 2n + 1, 0kl absent when k + l = 2n + 1, and h00, 0k0, 00l absent when the respective indices are odd [13].

Powder X-ray Diffraction Protocols

Powder XRD serves as the primary technique for phase identification and quantitative analysis of USe₂ samples. The method accommodates polycrystalline specimens and provides bulk characterization capabilities essential for materials characterization [14] [11]. Standard powder diffraction protocols employ Bragg-Brentano reflection geometry with Cu Kα radiation, scanning from 10° to 80° 2θ with step sizes of 0.02° [14].

The distinction between α-USe₂ and β-USe₂ phases requires careful analysis of diffraction peak positions and intensities. The α-phase exhibits characteristic reflections at d-spacings corresponding to tetragonal symmetry, while the β-phase displays patterns consistent with orthorhombic PbCl₂-type structures [3] [6]. Peak indexing utilizes the respective unit cell parameters, with α-USe₂ patterns indexed on tetragonal cells (a = b = 10.28 Å, c = 6.327 Å) and β-USe₂ patterns indexed on orthorhombic cells (a = 7.455 Å, b = 4.232 Å, c = 8.964 Å) [3] [4].

Rietveld Refinement Methodologies

Rietveld refinement provides quantitative structural information from powder diffraction data, enabling precise determination of unit cell parameters, atomic positions, and thermal parameters [15] [16]. The refinement process requires high-quality powder patterns with sufficient peak resolution and appropriate initial structural models [15].

For USe₂ phase analysis, Rietveld refinement protocols commence with unit cell parameter refinement, followed by peak shape parameter optimization [15]. The refinement strategy incorporates background modeling, preferred orientation corrections, and atomic displacement parameter refinement [15]. Multi-phase refinement capabilities enable quantitative analysis of α/β-USe₂ mixtures, providing phase fraction determination with accuracy typically better than 2% [16].

Advanced XRD Techniques

High-temperature XRD protocols enable in-situ observation of α↔β phase transitions in USe₂ [17]. The experimental setup requires specialized heating stages capable of achieving temperatures exceeding 1350°C under controlled atmospheres [17]. Temperature-dependent diffraction patterns reveal the kinetics and thermodynamics of phase transformations, providing insight into transition mechanisms and hysteresis effects [17].

Synchrotron XRD techniques offer enhanced resolution and intensity for challenging USe₂ samples, including contaminated or small-volume specimens [18] [19]. The high-brilliance X-ray sources enable micro-diffraction studies with spatial resolution approaching 1 μm, facilitating analysis of heterogeneous samples and localized phase identification [18] [19].

Database Integration and Pattern Matching

Phase identification protocols incorporate comprehensive database searches using established crystallographic databases [20] [21]. The International Centre for Diffraction Data (ICDD) Powder Diffraction File (PDF) contains reference patterns for known USe₂ phases, enabling automated search-match algorithms for rapid phase identification [21]. However, the limited availability of high-quality USe₂ reference patterns necessitates careful manual verification of automated identifications [21].

Modern software packages such as XERUS (X-ray Estimation and Refinement Using Similarity) provide automated phase identification capabilities specifically designed for complex chalcogenide systems [20]. These tools incorporate machine learning algorithms and crystal structure prediction methods to enhance identification accuracy for poorly characterized phases [20].

Exact Mass

397.88383 g/mol

Monoisotopic Mass

397.88383 g/mol

Heavy Atom Count

3

Wikipedia

Uranium diselenide

General Manufacturing Information

Uranium selenide (USe2): INACTIVE

Dates

Last modified: 08-10-2024

Explore Compound Types